N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Description
Properties
CAS No. |
675133-13-8 |
|---|---|
Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[1-[(2-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H22N4/c21-19-6-2-1-4-16(19)13-24-11-9-17(14-24)23-20-7-3-5-15-12-22-10-8-18(15)20/h1-8,10,12,17,23H,9,11,13-14,21H2 |
InChI Key |
SJTKRBIZVLFYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Buchwald–Hartwig arylamination reaction, which is used to form the carbon-nitrogen bonds . This reaction often employs palladium catalysts and ligands to facilitate the coupling of aryl halides with amines under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has potential therapeutic applications:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity:
- Mechanisms of Action :
- Disruption of bacterial cell membranes leading to cell lysis.
- Inhibition of protein synthesis by interfering with ribosomal function.
Anticancer Potential
The isoquinoline framework is associated with various anticancer activities:
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells.
- Tumor Growth Inhibition : It targets specific oncogenic pathways to inhibit tumor proliferation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(3-aminoethyl)pyrrolidin-3-yl)isoquinolin-5-amine | Ethyl group instead of benzyl | Moderate antimicrobial activity |
| N-(1-(4-methylaminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | Methyl group on benzyl | Enhanced anticancer effects |
| N-(1-(2-aminoethyl)pyrrolidin-3-yl)isoquinolin-5-amine | Ethylene linker | Reduced enzyme inhibition |
This table illustrates how variations in substituents affect the biological activity of these compounds.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
Case Study on Antibacterial Activity
A study reported that pyrrolidine derivatives showed potent activity against multi-drug resistant strains of E. coli and Staphylococcus aureus, underscoring the potential of isoquinoline derivatives in combating antibiotic resistance.
Case Study on Anticancer Activity
Research involving isoquinoline derivatives indicated their ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The 2-aminobenzyl group in the target compound distinguishes it from analogs with pyrazole (–3) or pyrrolopyridine () substituents. This group may enhance CNS penetration due to its similarity to neurotransmitters like dopamine .
- Synthetic Complexity : The target compound likely shares synthetic steps (e.g., Buchwald–Hartwig amination) with ’s analog but requires regioselective benzylamine attachment.
Pharmacological and Physicochemical Properties
Binding Specificity and Selectivity:
- [(18)F]-MK-6240: Exhibits high specificity for neurofibrillary tangles (NFTs) in Alzheimer’s disease, attributed to the pyrrolopyridine moiety’s planar structure, which facilitates tau protein binding . The target compound’s 2-aminobenzyl group may instead target monoamine transporters or kinases.
- Nitro- and Halogen-Substituted Analogs : and highlight nitro and chloro groups, which increase molecular weight and polarity. The target compound’s primary amine may improve aqueous solubility compared to these derivatives.
Physicochemical Properties (Inferred):
Biological Activity
N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H22N4
- Molecular Weight : 318.4 g/mol
- Structural Features : It contains a pyrrolidine ring, an isoquinoline moiety, and an aminobenzyl group, which contribute to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses and contributing to its therapeutic effects.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties by disrupting nucleic acid synthesis and altering cell membrane permeability .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related alkaloids can inhibit the growth of various bacteria and fungi through mechanisms such as:
- Disruption of Cell Membranes : Alkaloids can alter the permeability of bacterial membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : Some compounds interfere with ribosomal function, halting protein production essential for bacterial survival .
Anticancer Potential
The isoquinoline framework is associated with various anticancer activities. This compound may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific oncogenic pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(3-aminoethyl)pyrrolidin-3-yl)isoquinolin-5-amine | Ethyl group instead of benzyl | Moderate antimicrobial activity |
| N-(1-(4-methylaminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | Methyl group on benzyl | Enhanced anticancer effects |
| N-(1-(2-aminoethyl)pyrrolidin-3-yl)isoquinolin-5-amine | Ethylene linker | Reduced enzyme inhibition |
This table illustrates how variations in substituents affect the biological activity of these compounds.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
- Case Study on Antibacterial Activity : A study reported that pyrrolidine derivatives showed potent activity against multi-drug resistant strains of E. coli and Staphylococcus aureus, underscoring the potential of isoquinoline derivatives in combating antibiotic resistance .
- Case Study on Anticancer Activity : Research involving isoquinoline derivatives indicated their ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
